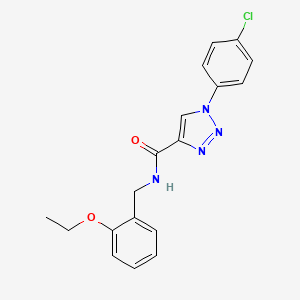![molecular formula C16H15N3O6S2 B2362041 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide CAS No. 899955-72-7](/img/structure/B2362041.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic molecule with promising applications in various fields of scientific research. Its structure is notable for incorporating a benzo[d]isothiazol-2(3H)-one moiety, which is known for its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. Common starting materials include substituted benzoic acids and isothiazoles. Key reactions may involve sulfonation, amide formation, and cyclization processes under carefully controlled conditions. Reagents such as sulfonyl chlorides, amines, and oxidizing agents are often used. Reaction conditions usually involve elevated temperatures, acidic or basic environments, and sometimes the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis or batch reactors. Optimization of reaction conditions to maximize yield and purity is essential. Efficient separation techniques like crystallization, distillation, and chromatography would be employed to purify the product.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: : Reduction reactions can yield less oxidized forms or modify the sulfur-containing moiety.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering functional groups on the aromatic ring or the isothiazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Commonly used reagents include sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: : Halogenating agents for electrophilic substitution, and nucleophiles such as alkoxides or amines for nucleophilic substitution.
Major Products Formed
Oxidation typically yields sulfone or sulfoxide derivatives, while reduction may lead to sulfonamide or thiol-containing compounds. Substitution reactions result in various functionalized aromatic compounds.
科学研究应用
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide has diverse applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for potential enzyme inhibition and interaction with biomolecules.
Medicine: : Explored for its antibacterial, antifungal, or anti-inflammatory properties.
Industry: : Used in materials science for creating specialized polymers or as a catalyst in certain chemical processes.
作用机制
The exact mechanism by which this compound exerts its effects depends on the specific application. Generally, it may interact with biological targets such as proteins or enzymes, altering their function through binding interactions. The benzo[d]isothiazol-2(3H)-one moiety can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with molecular targets, thereby affecting biochemical pathways.
相似化合物的比较
Comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide with other similar compounds highlights its unique features:
2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylacetamide: : Similar but lacks the sulfonamide group, affecting its solubility and reactivity.
N-(4-sulfamoylphenyl)-2-phenylpropanamide: : Lacks the benzo[d]isothiazol-2(3H)-one moiety, leading to different biological activity.
Other sulfonamide derivatives: : Offer varied biological activity but may not have the same structural features leading to different reactivity and applications.
属性
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S2/c1-10(15(20)18-11-6-8-12(9-7-11)26(17,22)23)19-16(21)13-4-2-3-5-14(13)27(19,24)25/h2-10H,1H3,(H,18,20)(H2,17,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLVCYFAFVZQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[3-(N,S-Dimethylsulfonimidoyl)anilino]methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2361958.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2361960.png)
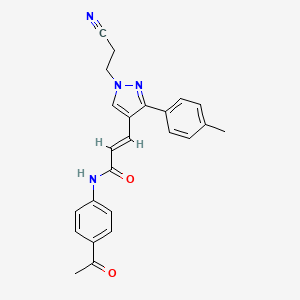
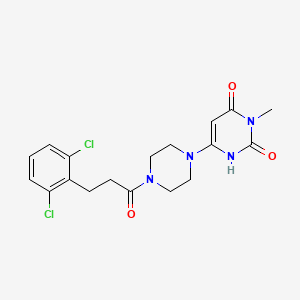

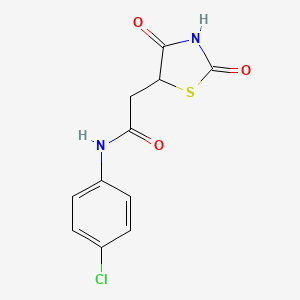

![3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2361973.png)
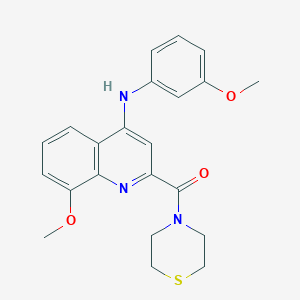
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361977.png)
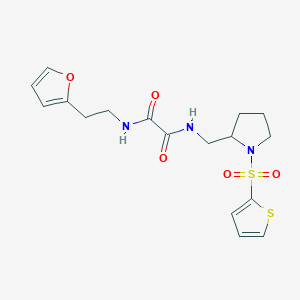
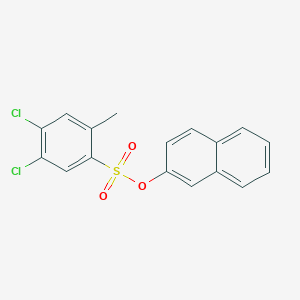
![N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2361980.png)
